Ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoate
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Overview
Description
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}PROPANOATE is a synthetic organic compound characterized by its complex structure, which includes chlorinated phenyl groups and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the acylation of 2-(4-chlorophenyl)acetic acid with 2-chlorobenzoyl chloride, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}PROPANOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(2-CHLOROPHENYL)-2,4-DIOXOBUTANOATE: Another chlorinated ester with similar structural features.
ETHYL 2-(2-CHLOROPHENYL)-2-OXOACETATE: Shares the chlorophenyl group but differs in the ester and acyl components.
Uniqueness
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}PROPANOATE is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C19H19Cl2NO3 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[[2-(4-chlorophenyl)acetyl]amino]propanoate |
InChI |
InChI=1S/C19H19Cl2NO3/c1-2-25-19(24)12-17(15-5-3-4-6-16(15)21)22-18(23)11-13-7-9-14(20)10-8-13/h3-10,17H,2,11-12H2,1H3,(H,22,23) |
InChI Key |
FCLAVPKSJAGOPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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